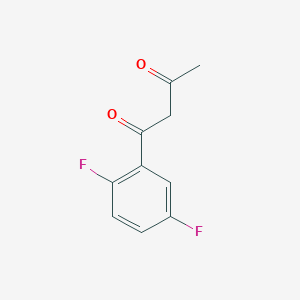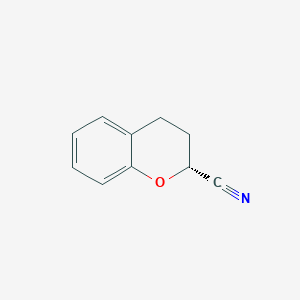
(R)-Chroman-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and malononitrile.
Cyclization Reaction: The key step involves the cyclization of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the chroman ring.
Chiral Resolution: The racemic mixture of chroman-2-carbonitrile can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods: Industrial production of ®-Chroman-2-carbonitrile may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Chroman-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitrile group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Chroman-2-carboxylic acid.
Reduction: ®-Chroman-2-amine.
Substitution: Halogenated chroman derivatives.
Applications De Recherche Scientifique
®-Chroman-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of ®-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
(S)-Chroman-2-carbonitrile: The enantiomer of ®-Chroman-2-carbonitrile, which may exhibit different biological activities.
Chroman-2-carboxylic acid: An oxidized derivative with distinct chemical properties.
Chroman-2-amine:
Uniqueness: ®-Chroman-2-carbonitrile is unique due to its chiral nature and the specific biological activities associated with the ®-enantiomer. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R)-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clé InChI |
PSODBWOLLYALSQ-SECBINFHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2O[C@H]1C#N |
SMILES canonique |
C1CC2=CC=CC=C2OC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
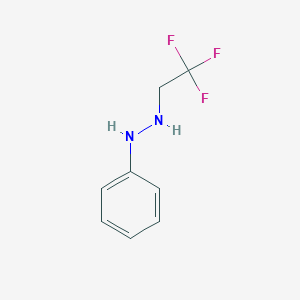
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
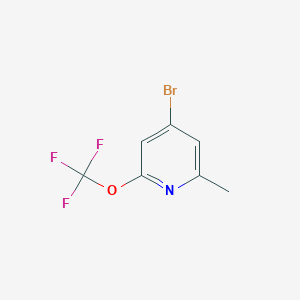
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
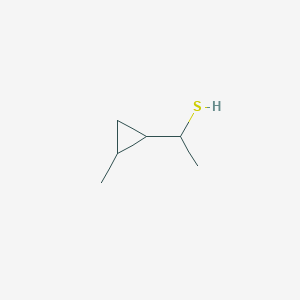
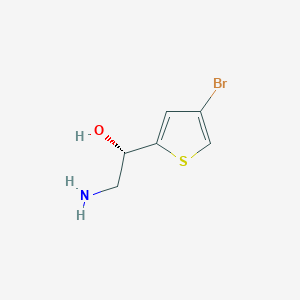
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
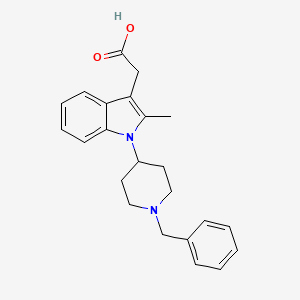
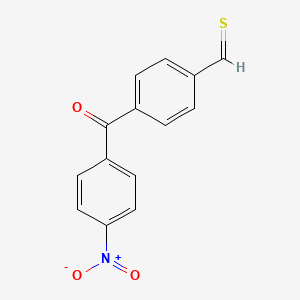
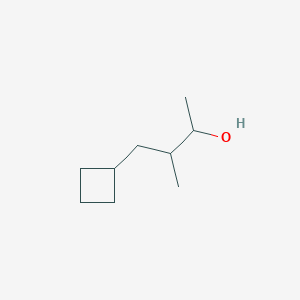
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
